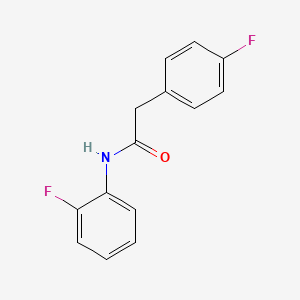

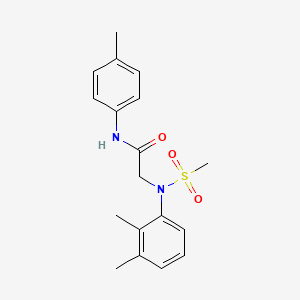

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, also known as IDRA-21, is a synthetic compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are responsible for mediating fast synaptic transmission. IDRA-21 is a potent and selective positive allosteric modulator of AMPA receptors, which enhances their activity and increases the release of neurotransmitters such as glutamate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is part of a family of compounds that have seen significant research interest due to their unique structural properties. One study focused on the synthesis of similar compounds, demonstrating the intricate processes involved in creating these complex molecules (Lempert-Sréter, Lempert, & Møller, 1983). Structural analyses of these compounds, including NMR and elemental analysis, are crucial for understanding their potential applications in various fields of science.

Quality Control in Medicinal Chemistry

In medicinal chemistry, the development of quality control methods for compounds related to this compound is essential. A study by Sych et al. (2018) developed methods for identifying and determining impurities in similar compounds, highlighting the importance of ensuring purity and consistency in pharmaceutical applications (Sych et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has explored the biological activities of compounds containing the 1,3,4-thiadiazole core, a structure similar to that of this compound. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to possess significant DNA protective abilities and antimicrobial activity, suggesting potential applications in treating infections and protecting against DNA damage (Gür et al., 2020).

Environmental Impact and Degradation

The environmental impact and degradation pathways of related compounds have also been a focus of study. Research by Rouchaud et al. (2010) and Mamouni et al. (1992) investigated the hydrolysis and photodegradation of similar benzoylamide derivatives, providing insights into how these compounds behave in different environmental conditions and their potential environmental impact (Rouchaud et al., 2010), (Mamouni et al., 1992).

Molecular Docking Studies and Cancer Research

Molecular docking studies have been conducted to understand the mechanism behind the anticancer properties of compounds with structures similar to this compound. These studies are crucial for developing more effective cancer therapies and understanding the interactions at a molecular level (Theoclitou et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-9(19-3)6-5-7-10(11)20-4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQTPAHZWVYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351387 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82559-72-6 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)